Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a bipyridine core, which is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate typically involves multiple steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the cyano and phenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the ethyl ester and tert-butylamino groups: These groups are typically introduced through esterification and amination reactions, respectively.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
Coordination Chemistry: The bipyridine core allows the compound to act as a ligand, coordinating with metal ions to form complexes.
Catalysis: These metal complexes can be used as catalysts in various organic reactions.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound can be used as a probe to study biological processes due to its fluorescent properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Sensors: Its ability to coordinate with metal ions makes it useful in the development of sensors for detecting metal ions in various environments.
Mechanism of Action
The mechanism of action of Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, affecting the activity of metalloenzymes. The cyano and phenyl groups can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar ability to coordinate with metal ions.
Uniqueness
Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. The presence of the sulfanyl group and the tert-butylamino group adds to its versatility in chemical synthesis and biological interactions.
Properties
Molecular Formula |
C26H28N4O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-2-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H28N4O3S/c1-5-33-25(32)22-21(17-11-13-28-14-12-17)19(15-27)24(34-16-20(31)30-26(2,3)4)29-23(22)18-9-7-6-8-10-18/h6-14,21,29H,5,16H2,1-4H3,(H,30,31) |
InChI Key |
CTFSUGMBFRFDHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C#N)SCC(=O)NC(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.